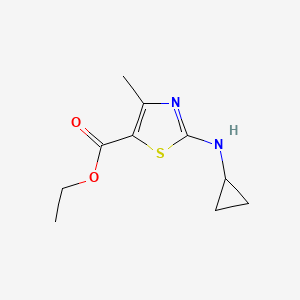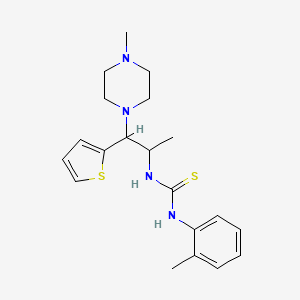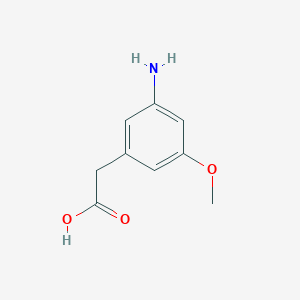![molecular formula C18H19N5O2S2 B2518114 2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-70-7](/img/structure/B2518114.png)
2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazole with substituents that include furan, thiophene, and piperazine moieties. This structure suggests potential pharmacological activity, given the presence of these heterocyclic components which are often found in compounds with various biological activities.
Synthesis Analysis
The synthesis of related compounds often begins with a simple furan derivative, such as 2-acetylfuran, which can undergo various reactions like Claisen-Schmidt condensation, cyclization, and Mannich reactions to introduce additional rings and substituents . For example, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves multiple steps starting from 2-acetylfuran and leading to the formation of isoxazolines, which are then reacted with N-methyl piperazine . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry . For instance, the crystal structure of a similar compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, was determined using X-ray diffraction and supported by DFT calculations . These techniques are crucial for confirming the molecular structure and the position of substituents in the final compound.
Chemical Reactions Analysis
The furan and thiophene rings present in the compound are known to participate in various chemical reactions. For example, furan derivatives can undergo Mannich reactions to introduce a piperazine moiety . Thiazolidinone derivatives, which are structurally related to the compound , have been synthesized and shown to exhibit reactivity that could be leveraged for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their spectroscopic data, which provide insights into their electronic structure and reactivity . The presence of electron-donating and electron-withdrawing groups can significantly influence these properties, as seen in the evaluation of thiazolidinone derivatives, where the position of the substituents affected their anticancer activity . The thermal stability and solid-state structure of related compounds have also been studied using techniques like thermogravimetric analysis (TG), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD) .
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Research into thiazolo and triazole-based compounds has shown potential applications in electrochromic materials. A study by Akpinar, Udum, and Toppare (2013) explored novel thiazolothiazole-containing copolymers for their electrochromic properties. These materials exhibited multichromic properties with low band-gap values, suggesting their use in electrochromic applications due to decent electrochromical properties and solution processability Akpinar, H., Udum, Y., & Toppare, L. (2013).
Antimicrobial Activities
Thiazolo[3,2-b]-1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Başoğlu et al. (2013) designed and synthesized azole derivatives starting from furan-2-carbohydrazide and found that some of these compounds showed activity against tested microorganisms Başoğlu, S., Yolal, M., Demirci, S., Demirbas, N., Bektaş, H., & Karaoglu, S. (2013). This suggests potential applications in developing new antimicrobial agents.
Synthesis Methodologies
Compounds featuring thiazolo and triazole rings are of interest in synthetic chemistry for creating new materials with potential applications in pharmaceuticals and materials science. For instance, L'Helgoual'ch et al. (2008) reported on the deprotonative metalation of aromatic heterocycles using mixed lithium-zinc species, a method that could be applied to the synthesis of complex molecules including those with thiazolo and triazole rings L'Helgoual'ch, J.-M., Seggio, A., Chevallier, F., Yonehara, M., Jeanneau, E., Uchiyama, M., & Mongin, F. (2008).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-21-6-8-22(9-7-21)14(13-5-3-11-26-13)15-17(24)23-18(27-15)19-16(20-23)12-4-2-10-25-12/h2-5,10-11,14,24H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJJCEWSISCMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)


![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)